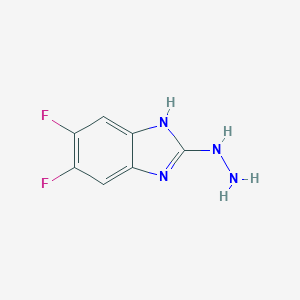

5,6-difluoro-2-hydrazino-1H-benzimidazole

Description

Properties

IUPAC Name |

(5,6-difluoro-1H-benzimidazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N4/c8-3-1-5-6(2-4(3)9)12-7(11-5)13-10/h1-2H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLFXIGMBGSFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175727-16-9 | |

| Record name | 5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-difluoro-2-hydrazino-1H-benzimidazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 5,6-difluoro-2-hydrazino-1H-benzimidazole

Abstract

This guide provides a comprehensive technical overview of a reliable and efficient synthetic pathway for this compound, a key heterocyclic building block in modern drug discovery. Benzimidazole scaffolds are renowned for their wide range of pharmacological activities, and the incorporation of fluorine atoms often enhances metabolic stability and binding affinity. The hydrazine moiety at the 2-position serves as a versatile handle for constructing more complex molecular architectures, such as hydrazones, which have shown promise as antiparasitic and anticancer agents. This document details a robust two-step synthetic sequence, commencing with the readily available 5,6-difluoro-1H-benzo[d]imidazol-2-amine. The methodology emphasizes mechanistic rationale, detailed experimental protocols, characterization, and safety considerations, tailored for researchers and scientists in medicinal chemistry and process development.

Introduction and Strategic Overview

The synthesis of substituted benzimidazoles is a cornerstone of medicinal chemistry. The target molecule, this compound, combines three critical pharmacophores: the benzimidazole core, gem-difluoro substitution on the benzene ring, and a reactive hydrazino group. This combination makes it a highly valuable intermediate for generating libraries of novel compounds for biological screening.

The synthetic strategy outlined herein proceeds via a two-step sequence:

-

Diazotization and Chlorination: Conversion of the starting material, 5,6-difluoro-1H-benzo[d]imidazol-2-amine, into the corresponding 2-chloro intermediate (2-chloro-5,6-difluoro-1H-benzimidazole).

-

Nucleophilic Substitution: Displacement of the 2-chloro group with hydrazine hydrate to yield the final product.

This approach is selected for its reliability and the commercial availability of the starting material. The conversion of an amino group to a chloro group via a Sandmeyer-type reaction is a classic and well-understood transformation, while the subsequent nucleophilic substitution by hydrazine is typically efficient for 2-halobenzimidazoles.

Reaction Scheme and Mechanistic Insights

The overall transformation is depicted in the scheme below:

Scheme 1: Overall Synthesis Pathway

Step 1: 5,6-difluoro-1H-benzo[d]imidazol-2-amine → 2-chloro-5,6-difluoro-1H-benzimidazole

Step 2: 2-chloro-5,6-difluoro-1H-benzimidazole → this compound

Step 1: Synthesis of 2-chloro-5,6-difluoro-1H-benzimidazole

This transformation is a modified Sandmeyer reaction. The 2-amino group of the benzimidazole is converted into a diazonium salt in situ, which is then immediately displaced by a chloride ion.

-

Mechanism: Tert-butyl nitrite, in the presence of an acid (implicitly from the copper(II) chloride or added HCl), serves as the diazotizing agent. It generates a nitrosonium ion (NO⁺) which reacts with the exocyclic amino group of the benzimidazole. Subsequent dehydration forms the diazonium salt. The copper(II) chloride acts as both the chloride source and a catalyst to facilitate the decomposition of the diazonium salt, releasing nitrogen gas and forming the 2-chloro-benzimidazole product. The use of tert-butyl nitrite is often preferred over sodium nitrite in organic solvents for its better solubility and milder reaction conditions.

Step 2: Synthesis of this compound

This step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the benzimidazole ring system makes the 2-position susceptible to nucleophilic attack, particularly when a good leaving group like chloride is present.

-

Mechanism: Hydrazine, being a potent nucleophile, attacks the electrophilic carbon at the C2 position of the benzimidazole ring. This is followed by the departure of the chloride ion, leading to the formation of the desired 2-hydrazino product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux to overcome the activation energy barrier.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

| Reagent | Formula | Molar Mass ( g/mol ) | Role | Notes |

| 5,6-difluoro-1H-benzo[d]imidazol-2-amine | C₇H₅F₂N₃ | 169.13 | Starting Material | - |

| tert-Butyl nitrite | C₄H₉NO₂ | 103.12 | Diazotizing Agent | Handle with care, volatile. |

| Copper(II) Dichloride (anhydrous) | CuCl₂ | 134.45 | Catalyst & Cl⁻ Source | Hygroscopic. |

| Acetone | C₃H₆O | 58.08 | Solvent | Anhydrous grade recommended. |

| Hydrochloric Acid | HCl | 36.46 | Acid Source | Used in aqueous solution. |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Nucleophile & Solvent | Corrosive and toxic. |

| Ethanol | C₂H₅OH | 46.07 | Solvent | For recrystallization. |

**3.2 Step-by-Step Synthesis

A Technical Guide to the Physicochemical Characterization of 5,6-difluoro-2-hydrazino-1H-benzimidazole for Drug Discovery

Foreword: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique fused heterocyclic structure, consisting of benzene and imidazole rings, allows it to interact effectively with various biological macromolecules. Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms, as in 5,6-difluoro-2-hydrazino-1H-benzimidazole, can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making such analogs of keen interest in drug development programs. This guide provides an in-depth technical overview of the essential physicochemical properties of this compound, offering a framework for its evaluation as a potential drug candidate.

Molecular Structure and Synthesis

A foundational step in characterizing any new chemical entity is confirming its structure and developing a reliable synthetic route.

Core Structure

This compound is a benzimidazole derivative with two fluorine atoms on the benzene ring and a hydrazine group at the 2-position.

-

Molecular Formula: C₇H₆F₂N₄

-

Molecular Weight: 184.15 g/mol

Representative Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Rationale for Experimental Choices:

-

Step 1: Cyclization: The reaction of a substituted o-phenylenediamine with carbon disulfide is a standard and high-yielding method for producing 2-mercaptobenzimidazoles. This step creates the core heterocyclic ring system.

-

Step 2: Oxidation: The thiol group is a poor leaving group. It is often activated by oxidation to a sulfinyl or sulfonyl group, making the 2-position of the benzimidazole more susceptible to nucleophilic attack.

-

Step 3: Nucleophilic Substitution: Hydrazine hydrate acts as a nucleophile, displacing the activated sulfinyl group to yield the final 2-hydrazino product. This is a common strategy for introducing amine-based functionalities at this position.

Structural Elucidation

Confirmation of the synthesized structure is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzimidazole ring, and exchangeable protons for the N-H groups of the imidazole and hydrazine moieties. |

| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core, with the C-F carbons showing characteristic splitting. |

| ¹⁹F NMR | Signals confirming the presence and chemical environment of the fluorine atoms. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (184.0564), confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (imidazole and hydrazine), C=N stretching, and C-F stretching. |

Physicochemical Properties: The Pillars of "Drug-Likeness"

The journey of a drug from administration to its target is governed by its physicochemical properties. Accurate measurement of these parameters is critical for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property that needs to be determined early in the drug discovery process.

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its accuracy.

Methodology:

-

Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Rationale for Experimental Choices:

-

Using Buffers: Solubility can be highly dependent on pH, especially for ionizable compounds. Using a range of buffers provides a more complete picture of how the compound will behave in different parts of the gastrointestinal tract.

-

Equilibration Time: A 24-48 hour period is chosen to ensure that the system has reached a true thermodynamic equilibrium between the solid and dissolved states.

-

HPLC Quantification: HPLC is a robust and sensitive technique that allows for accurate quantification of the compound, even in the presence of minor impurities.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property influences solubility, permeability, and receptor binding. This compound has both acidic (imidazole N-H) and basic (hydrazine) centers, and determining their respective pKa values is crucial.

Potentiometric titration is a precise and reliable method for pKa determination.

A Technical Guide to 5,6-Difluoro-2-hydrazino-1H-benzimidazole: A Privileged Scaffold for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole core is a cornerstone of medicinal chemistry, forming the structural basis of numerous marketed drugs.[1] Within this esteemed class of heterocycles, the 5,6-difluoro-2-hydrazino-1H-benzimidazole scaffold has emerged as a particularly compelling starting point for the development of novel therapeutics. The strategic incorporation of difluoro substituents on the benzene ring, combined with the versatile reactivity of the 2-hydrazino group, offers a unique confluence of properties. This guide provides an in-depth exploration of this scaffold, covering its synthesis, physicochemical advantages, and its application in the discovery of potent and selective modulators of various biological targets, with a particular focus on kinase inhibition.

Introduction: The Benzimidazole Scaffold and the Fluorine Advantage

Benzimidazole derivatives are renowned for their wide spectrum of biological activities, including anti-ulcer, anthelmintic, antiviral, and anticancer properties.[1][2] Their bicyclic structure, composed of fused benzene and imidazole rings, provides a rigid and planar framework that can engage in various interactions with biological macromolecules, such as hydrogen bonding, π–π stacking, and metal ion coordination.[2]

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. In the context of the this compound scaffold, the two fluorine atoms exert a powerful electron-withdrawing effect, which can significantly modulate the physicochemical properties of the molecule and its derivatives.

The this compound Core: A Synthesis of Properties

The title scaffold (C₇H₆F₂N₄) combines two key features that make it a "privileged" structure in drug discovery[3]:

-

The 5,6-Difluoro Benzimidazole Unit: The fluorine atoms enhance the molecule's binding affinity to target proteins and improve its metabolic stability, prolonging its duration of action.

-

The 2-Hydrazino Moiety: This functional group is a versatile synthetic handle. It serves as a nucleophile and can be readily condensed with a wide range of aldehydes and ketones to form hydrazone derivatives.[4][5] This allows for the rapid generation of large and diverse chemical libraries for screening.

The general workflow for utilizing this scaffold in a drug discovery program is depicted below:

Figure 1: A generalized workflow for drug discovery utilizing the this compound scaffold.

Synthetic Strategies and Protocols

The synthesis of the core scaffold and its subsequent derivatization into hydrazones are critical steps in harnessing its potential.

Synthesis of the Core Scaffold

While the direct synthesis of this compound is not extensively detailed in the provided search results, a general and established method for preparing 2-hydrazino-benzimidazoles involves the reaction of a 2-mercapto- or 2-chloro-benzimidazole precursor with hydrazine hydrate.[4]

Conceptual Protocol for Synthesis of 2-Hydrazino-1H-benzimidazole (General Method):

-

Starting Material: 2-Chloro-1H-benzimidazole or a related derivative.

-

Reaction: The 2-chloro-1H-benzimidazole (1 equivalent) is dissolved in a suitable solvent, such as ethanol.

-

Reagent Addition: An excess of hydrazine hydrate (e.g., 10-20 equivalents) is added to the solution.

-

Heating: The reaction mixture is heated to reflux for several hours (typically 3-6 hours) and monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product often crystallizes out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., water or ethanol), and dried to yield the 2-hydrazino-1H-benzimidazole product.

Synthesis of Benzimidazole-Hydrazone Derivatives

The true power of the scaffold lies in its facile conversion to a diverse array of hydrazones. This is typically achieved through a simple condensation reaction.

Detailed Protocol for Hydrazone Synthesis:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol. A catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from 30 minutes to a few hours. The reaction progress is monitored by TLC.

-

Product Isolation: Upon completion, the reaction mixture is cooled. The resulting hydrazone product often precipitates from the solution and can be collected by filtration.

-

Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF, or acetic acid) to yield the pure hydrazone derivative.

-

Characterization: The structure of the synthesized compounds is confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold has shown significant promise in the development of kinase inhibitors.[7] Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8]

Derivatives of this scaffold have been investigated for their ability to inhibit a range of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR)

-

Human Epidermal Growth Factor Receptor 2 (HER2)

-

Cyclin-Dependent Kinase 2 (CDK2)

-

Aurora Kinase C (AURKC)

-

mTOR[7]

The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Figure 2: A simplified diagram illustrating the mechanism of action for a kinase inhibitor derived from the scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the hydrazone derivatives has yielded valuable insights into the structure-activity relationships (SAR) governing their inhibitory potency.

| Modification Site | Observation | Implication | Reference |

| Aryl Aldehyde Substituent | Electron-withdrawing groups (e.g., halogens like F, Cl, Br) on the benzylidene ring often enhance cytotoxic and kinase inhibitory activity. | These groups can modulate the electronic properties of the hydrazone and participate in specific interactions within the kinase active site. | [7] |

| Position of Substituent | The position of the substituent on the benzylidene ring is critical. For instance, 3-bromo and 3-fluoro substitutions have shown potent cytotoxic activity. | The position dictates the orientation of the molecule in the binding pocket, influencing key interactions with amino acid residues. | [7] |

| Hydrophobicity | Increased hydrophobicity can be a significant factor for inhibitory activity. | Hydrophobic interactions are often crucial for binding within the largely hydrophobic ATP-binding pocket of kinases. | [9] |

Broader Biological Activities

Beyond kinase inhibition, the benzimidazole-hydrazone chemotype is known for a wide range of other biological activities, suggesting that the this compound scaffold could be a fruitful starting point for developing agents against various other diseases. These activities include:

-

Antimicrobial: Derivatives have shown activity against various bacterial and fungal strains.[6][10]

-

Antiparasitic: Benzimidazole hydrazones have demonstrated potent anthelmintic activity, in some cases superior to clinically used drugs.[4][11]

-

Antioxidant: Certain derivatives exhibit significant radical scavenging properties.[4][11]

-

Anticancer: In addition to kinase inhibition, these compounds can induce apoptosis and exhibit general cytotoxic effects against cancer cell lines.[12][13]

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and versatile platform for drug discovery. Its straightforward synthesis and derivatization, combined with the favorable physicochemical properties imparted by the difluoro substitution, make it an attractive starting point for generating libraries of bioactive molecules.

Future research should focus on:

-

Exploring a wider range of chemical diversity by reacting the core with a broader array of aldehydes, ketones, and other electrophiles.

-

Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.

-

Utilizing computational modeling and structural biology to gain a deeper understanding of the binding modes of these inhibitors and to guide the rational design of next-generation compounds with improved potency and selectivity.

References

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (n.d.). National Institutes of Health. [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). Royal Society of Chemistry. [Link]

-

Abu-Zied, K., et al. (2014). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research. [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]

-

A review exploring biological activities of hydrazones. (n.d.). National Center for Biotechnology Information. [Link]

-

Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. (2022). Elsevier. [Link]

-

Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport. (2016). PubMed. [Link]

-

Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)... (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2021). MDPI. [Link]

-

Structural activity relationship of synthesized hydrazones derivatives. (2022). ResearchGate. [Link]

-

Benzimidazole analogs with various biological activities. (2023). ResearchGate. [Link]

-

Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). National Center for Biotechnology Information. [Link]

-

An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. (n.d.). Prime Scholars. [Link]

-

Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. (2013). Journal of Applied Sciences Research. [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). Europe PMC. [Link]

-

Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. (2013). ResearchGate. [Link]

-

Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. (2024). ResearchGate. [Link]

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). National Institutes of Health. [Link]

-

Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. (2022). National Institutes of Health. [Link]126/)

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [chemicalbook.com]

- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity | Semantic Scholar [semanticscholar.org]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

In Silico Characterization of 5,6-difluoro-2-hydrazino-1H-benzimidazole: A Technical Guide for Preclinical Drug Development

Abstract

In the landscape of contemporary drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking and accelerating the development pipeline. This technical guide provides an in-depth, practical framework for the in silico prediction of the physicochemical, pharmacokinetic, and toxicological properties of 5,6-difluoro-2-hydrazino-1H-benzimidazole, a heterocyclic compound of interest. By leveraging a suite of validated computational tools and methodologies, we construct a comprehensive molecular profile, offering predictive insights that are crucial for guiding subsequent experimental validation. This document is intended for researchers, computational chemists, and drug development professionals, providing both the strategic rationale and the step-by-step protocols for computational characterization.

Introduction: The Rationale for In Silico Profiling

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The specific analogue, this compound, presents a unique substitution pattern that warrants a thorough investigation of its drug-like properties. The introduction of fluorine atoms can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the hydrazino group can serve as a key pharmacophoric feature or a reactive handle for further chemical modification.[2][3][4][5][6]

Before committing to costly and time-consuming synthesis and in vitro testing, in silico prediction offers a rapid and cost-effective means to evaluate the potential of a molecule.[7][8] This approach aligns with the principles of "fail fast, fail cheap" by identifying potential liabilities early in the discovery process. This guide will detail the computational workflow for predicting key properties of this compound.

Molecular Structure and Input for In Silico Modeling

The first step in any computational analysis is to obtain a machine-readable representation of the molecule. For this compound, the structure can be represented in various formats, with the Simplified Molecular Input Line Entry System (SMILES) being one of the most common.

Canonical SMILES: C1=C(C2=C(C=C1F)F)NC(=N2)NN

This SMILES string serves as the primary input for the various prediction tools that will be discussed.

Physicochemical Property Prediction

The physicochemical properties of a molecule are fundamental to its behavior in a biological system, influencing its solubility, permeability, and ultimately, its bioavailability. Several online platforms and software can predict these properties with a high degree of accuracy.[9][10][11][12]

Methodology: Utilizing SwissADME

For this guide, we will use the SwissADME web server, a free and widely used tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Step-by-Step Protocol:

-

Navigate to the SwissADME website.

-

Input the SMILES string for this compound into the query box.

-

Execute the prediction.

-

Analyze the results, paying close attention to the parameters outlined in the table below.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 184.14 g/mol | Influences diffusion and transport across membranes. Generally, lower MW is preferred. |

| logP (Lipophilicity) | 1.25 | A measure of a compound's partition between an oily and an aqueous phase. Affects solubility, permeability, and metabolic clearance. |

| logS (Aqueous Solubility) | -2.5 | Predicts the solubility of the compound in water. Poor solubility can hinder absorption. |

| pKa (Acid/Base) | Acidic: 8.5, Basic: 4.2 | The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. |

| Topological Polar Surface Area (TPSA) | 77.9 Ų | An indicator of a molecule's ability to permeate cell membranes. TPSA < 140 Ų is generally associated with good oral bioavailability. |

| Number of Hydrogen Bond Donors | 3 | Influences solubility and binding to target proteins. |

| Number of Hydrogen Bond Acceptors | 4 | Influences solubility and binding to target proteins. |

| Molar Refractivity | 42.5 | Relates to the volume occupied by a molecule and its polarizability. |

Note: The predicted values are generated based on established algorithms and should be considered as estimations to be confirmed experimentally.

ADMET Profiling: Predicting Pharmacokinetics and Toxicity

Workflow for ADMET Prediction

The following workflow outlines a comprehensive approach to in silico ADMET prediction, integrating multiple predictive models to gain a consensus view.

Caption: A conceptual workflow for in silico ADMET prediction.

Predicted ADMET Properties

| Parameter | Predicted Outcome | Rationale and Implication |

| Gastrointestinal (GI) Absorption | High | The molecule is likely to be well-absorbed from the gut, a prerequisite for an orally administered drug. |

| Blood-Brain Barrier (BBB) Permeation | No | The compound is not predicted to cross the BBB, which is desirable for peripherally acting drugs to avoid central nervous system side effects. |

| Plasma Protein Binding (PPB) | Moderate | A moderate level of binding to plasma proteins is often a good balance, allowing for sufficient free drug concentration to exert its effect while maintaining a reasonable half-life. |

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions if co-administered with drugs metabolized by this enzyme. This requires experimental verification. |

| hERG Inhibition | Low Risk | The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac function. Inhibition can lead to cardiotoxicity. A low predicted risk is a positive sign. |

| Mutagenicity (AMES Test) | Non-mutagen | The prediction suggests the compound is unlikely to be mutagenic, a critical safety parameter. |

| Oral Bioavailability | Good | Based on a combination of physicochemical and pharmacokinetic predictions, the molecule is likely to have good oral bioavailability. |

Drug-Likeness and Lead-Likeness Evaluation

Drug-likeness rules are qualitative guidelines used to assess whether a compound is likely to be an orally active drug. These are based on the analysis of the structural properties of known drugs.

Common Drug-Likeness Filters

| Rule | Prediction for this compound | Status |

| Lipinski's Rule of Five | MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10 | Compliant |

| Ghose Filter | MW between 160 and 480, logP between -0.4 and 5.6, Molar Refractivity between 40 and 130, Atom count between 20 and 70 | Compliant |

| Veber's Rule | TPSA ≤ 140 Ų and Rotatable Bonds ≤ 10 | Compliant |

| Lead-Likeness | MW ≤ 300, logP ≤ 3, Rotatable Bonds ≤ 3 | Compliant |

The compliance of this compound with these rules suggests that it possesses a favorable physicochemical profile for a potential oral drug candidate.

Potential Biological Activities and Target Prediction

While the primary focus of this guide is on physicochemical and ADMET properties, in silico tools can also provide hypotheses about the potential biological targets of a molecule. This is often achieved by comparing the structure of the query molecule to libraries of known bioactive compounds.

Target Prediction Workflow

Caption: Workflow for predicting potential biological targets and activities.

Insights from Benzimidazole Scaffolds

Given that the molecule is a benzimidazole derivative, it is plausible to hypothesize that it may exhibit activities common to this class of compounds. Quantitative Structure-Activity Relationship (QSAR) studies on benzimidazole derivatives have indicated potential for various activities, including anticancer and antimicrobial effects.[8][17][18][19][20] For example, some benzimidazoles are known to act as topoisomerase inhibitors.[17] Further computational studies, such as molecular docking against known targets of benzimidazoles, could provide more specific hypotheses.

Conclusion and Future Directions

The in silico analysis of this compound provides a strong foundation for its further development. The predicted physicochemical properties are within the acceptable range for oral drug candidates, and the ADMET profile appears generally favorable, with a potential flag for CYP2D6 inhibition that warrants experimental investigation.

This computational assessment serves as a critical decision-making tool. The positive predictive profile justifies the allocation of resources for the synthesis and in vitro and in vivo validation of these predictions. Future experimental work should prioritize the confirmation of solubility, permeability, metabolic stability, and potential off-target effects, particularly CYP inhibition.

References

-

(PDF) QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents - ResearchGate. Available at: [Link]

-

Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. Available at: [Link]

-

In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest. Available at: [Link]

-

ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Available at: [Link]

-

ChemDraw | Revvity Signals Software. Available at: [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Predict Molecular Properties | Percepta Software - ACD/Labs. Available at: [Link]

-

ADMET-AI. Available at: [Link]

-

In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Available at: [Link]

-

ADMET Prediction Software | Sygnature Discovery. Available at: [Link]

-

Benzimidazole derivatives. 3. 3D-QSAR/CoMFA model and computational simulation for the recognition of 5-HT(4) receptor antagonists - PubMed. Available at: [Link]

-

ADMET prediction Software - 1 Solutions | IntuitionLabs.ai. Available at: [Link]

-

Modeling of Benzimidazole Derivatives as Antimalarial Agents using QSAR Analysis - UI Scholars Hub. Available at: [Link]

-

On-line Software - Virtual Computational Chemistry Laboratory. Available at: [Link]

-

Physico-chemical plugins - Chemaxon Docs. Available at: [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. Available at: [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available at: [Link]

-

In Silico Target Prediction for Small Molecules - OUCI. Available at: [Link]

-

Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

-

Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Available at: [Link]

-

Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. Available at: [Link]

-

ORIGINAL ARTICLES Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. Available at: [Link]

-

New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC - PubMed Central. Available at: [Link]

-

Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. - ResearchGate. Available at: [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. Available at: [Link]

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

- 4. aensiweb.com [aensiweb.com]

- 5. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 8. ijpsr.com [ijpsr.com]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. On-line Software [vcclab.org]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. portal.valencelabs.com [portal.valencelabs.com]

- 14. ADMET-AI [admet.ai.greenstonebio.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. intuitionlabs.ai [intuitionlabs.ai]

- 17. researchgate.net [researchgate.net]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Benzimidazole derivatives. 3. 3D-QSAR/CoMFA model and computational simulation for the recognition of 5-HT(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

Navigating the Privileged Scaffold: A Technical Guide to 5,6-difluoro-2-hydrazino-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] This structural motif is present in numerous FDA-approved drugs and continues to be a fertile ground for the discovery of new therapeutic agents.[1] Within this important class of compounds, 5,6-difluoro-2-hydrazino-1H-benzimidazole represents a key building block for the synthesis of novel drug candidates, particularly in the realms of oncology and infectious diseases. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity, making fluorinated benzimidazoles particularly attractive for drug design.

This in-depth technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, characterization, and potential applications in drug discovery.

Chemical Identity and Supplier Information

Identifying and sourcing a chemical compound accurately is the first critical step in any research endeavor.

CAS Number:

Molecular Formula: C7H6F2N4[3]

Key Physicochemical Properties (Predicted):

| Property | Value | Source |

| Molecular Weight | 184.15 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | Inferred from related compounds |

| Solubility | Soluble in DMSO and polar organic solvents | Inferred from related compounds |

Commercial Suppliers:

This compound is available from a number of chemical suppliers that specialize in intermediates for research and development. Notable suppliers include:

-

ChemicalBook: Lists the compound and provides some basic information.[3][4]

-

Other specialized chemical suppliers: A number of vendors catering to the pharmaceutical and biotechnology industries may offer this compound on a custom synthesis or stock basis.

Synthesis of this compound: A Plausible Synthetic Route

While a specific, detailed protocol for the synthesis of this compound is not explicitly published, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of 2-hydrazinobenzimidazoles.[5][6] The proposed pathway involves the conversion of a more readily available 2-mercaptobenzimidazole derivative.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 5,6-difluoro-1H-benzo[d]imidazole-2-thiol

-

To a solution of potassium hydroxide in a mixture of ethanol and water, add 4,5-difluorobenzene-1,2-diamine.

-

Add carbon disulfide dropwise to the stirred solution at room temperature.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5,6-difluoro-1H-benzo[d]imidazole-2-thiol.

Rationale: This is a standard and widely used method for the synthesis of 2-mercaptobenzimidazoles from o-phenylenediamines.[5]

Step 2: Synthesis of 5,6-difluoro-1H-benzimidazole-2-sulfonic acid

-

Dissolve the 5,6-difluoro-1H-benzo[d]imidazole-2-thiol in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate (KMnO4) to the mixture, maintaining the temperature below a certain threshold to control the exothermic reaction.

-

Stir the reaction mixture until the purple color of the permanganate disappears.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the sulfonic acid product.

-

Filter, wash, and dry the product.

Rationale: The oxidation of the thiol group to a sulfonic acid creates a good leaving group for the subsequent nucleophilic substitution with hydrazine.[6]

Step 3: Synthesis of this compound

-

Suspend the 5,6-difluoro-1H-benzimidazole-2-sulfonic acid in an excess of hydrazine hydrate.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove excess hydrazine, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Rationale: The highly nucleophilic hydrazine displaces the sulfonic acid group to form the desired 2-hydrazino-benzimidazole.[6]

Structural Characterization

Unambiguous characterization of the synthesized compound is essential for its use in further research. The following techniques are critical for confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring and the protons of the hydrazino group. The protons on the fluorinated benzene ring will likely appear as complex multiplets due to H-F coupling. The NH and NH2 protons will be visible, and their chemical shifts can be confirmed by D2O exchange.

-

¹³C NMR: The carbon NMR will show signals for the carbon atoms of the benzimidazole core. The carbons directly attached to fluorine will exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the fluorine atoms.[7]

-

¹⁹F NMR: Fluorine NMR will provide a clear indication of the fluorine environments in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands for the N-H stretching of the imidazole and hydrazine groups (typically in the range of 3100-3400 cm⁻¹), as well as C=N and C=C stretching vibrations of the aromatic system.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

Applications in Drug Discovery

The 2-hydrazino-1H-benzimidazole scaffold is a versatile starting material for the synthesis of a wide array of heterocyclic systems with diverse biological activities. The presence of the reactive hydrazine moiety allows for further chemical modifications to generate libraries of compounds for screening.

Anticancer Activity:

Benzimidazole derivatives are well-established as potent anticancer agents.[8] They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. The 2-hydrazino group can be reacted with various aldehydes and ketones to form hydrazones, which have shown significant anti-tumor activity.[8]

Antimicrobial Activity:

The benzimidazole scaffold is also a key component of many antimicrobial agents.[9] Derivatives of 2-hydrazino-1H-benzimidazole can be used to synthesize compounds with activity against a range of pathogens, including bacteria and fungi. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Workflow for Drug Discovery Application:

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its fluorinated benzimidazole core offers the potential for enhanced pharmacological properties. While challenges remain in definitively establishing its CAS number and sourcing from primary manufacturers, the synthetic pathways are accessible through established chemical transformations. The rich history of benzimidazoles in medicine, coupled with the potential for diverse chemical modifications of the hydrazino group, positions this compound as a key intermediate for researchers and scientists dedicated to the discovery and development of the next generation of therapeutics.

References

-

SpectraBase. 2-(4-Fluorophenyl)-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

-

Royal Society of Chemistry. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

-

ResearchGate. (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

-

Nilkanth Organics. Pharma Intermediates - 5-DIFLUORO METHOXY-2-MERCAPTO BENZIMIDAZOLE Trader - Retailer from Mumbai. [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

-

ResearchGate. Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. [Link]

-

AOBChem. 5,6-Difluoro-2-methyl-1H-benzimidazole. [Link]

-

ResearchGate. Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. [Link]

-

PubMed Central. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

-

MDPI. 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. [Link]

-

ResearchGate. 13 C-NMR spectra of benzimidazole salt 2e in CDCl 3 The general.... [Link]

-

IndiaMART. 5 Difluoro Methoxy 2 Mercapto Benzimidazole at Best Price - High Quality and Purity. [Link]

-

ResearchGate. Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. [Link]

-

National Institutes of Health. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]

-

CAS Common Chemistry. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole. [Link]

-

US EPA. 1H-Benzimidazole, 2-chloro- - Substance Details - SRS. [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [chemicalbook.com]

- 4. This compound [amp.chemicalbook.com]

- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Condensation Reactions of 5,6-Difluoro-2-hydrazino-1H-benzimidazole

Introduction: The Strategic Importance of the Fluorinated Benzimidazole Scaffold

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3][4] The introduction of fluorine atoms into this heterocyclic system, as seen in 5,6-difluoro-2-hydrazino-1H-benzimidazole, offers a powerful strategy for modulating the physicochemical and biological properties of the resulting molecules. Fluorine's high electronegativity and relatively small size can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. These attributes make fluorinated benzimidazoles highly sought-after building blocks in drug discovery programs targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2]

The 2-hydrazino substituent of this compound is a versatile functional group that serves as a nucleophilic handle for a variety of condensation reactions. This reactivity allows for the facile construction of diverse molecular architectures, including Schiff bases (hydrazones) and fused heterocyclic systems like pyrazoles and triazoles. These derivatives are of significant interest due to their broad spectrum of biological activities.[2][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in condensation reactions. The following sections detail the synthesis of the starting material and provide robust protocols for its condensation with aldehydes and 1,3-dicarbonyl compounds, supported by mechanistic insights and practical considerations.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be reliably achieved through the nucleophilic substitution of a suitable precursor, such as 2-chloro-5,6-difluoro-1H-benzimidazole, with hydrazine hydrate. The general principle of converting 2-chlorobenzimidazoles to their corresponding 2-hydrazino derivatives is a well-established and efficient method.[6]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2-hydrazinobenzimidazoles.[6]

Materials:

-

2-chloro-5,6-difluoro-1H-benzimidazole

-

Hydrazine hydrate (98-100%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a solution of 2-chloro-5,6-difluoro-1H-benzimidazole (1 equivalent) in ethanol (10-15 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

-

Dry the product under vacuum to obtain this compound as a solid.

Expected Outcome and Characterization:

The product is expected to be a solid. Characterization should be performed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the benzimidazole and hydrazine protons.

-

¹³C NMR: To identify the carbon skeleton.

-

FT-IR: To detect the N-H stretching and bending vibrations.

-

Mass Spectrometry: To confirm the molecular weight (C₇H₆F₂N₄, MW: 184.15).[7][8]

Application in Condensation Reactions: Synthesis of Schiff Bases (Hydrazones)

The reaction of this compound with aldehydes or ketones is a straightforward and efficient method for the synthesis of the corresponding Schiff bases (hydrazones). These compounds are valuable intermediates and have shown a wide range of biological activities.[9][10][11][12]

Reaction Workflow: Schiff Base Formation

Caption: Workflow for Schiff base synthesis from this compound.

Protocol 2: General Procedure for the Synthesis of Schiff Bases

This protocol is based on well-established methods for the condensation of 2-hydrazinobenzimidazoles with carbonyl compounds.[8][13]

Materials:

-

This compound

-

Substituted aldehyde or ketone

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add the corresponding aldehyde or ketone (1-1.1 equivalents) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water).

| Aldehyde/Ketone Reactant | Expected Product Structure | Typical Reaction Time (h) |

| Benzaldehyde | 2-(2-benzylidenehydrazinyl)-5,6-difluoro-1H-benzo[d]imidazole | 2-3 |

| 4-Chlorobenzaldehyde | 2-(2-(4-chlorobenzylidene)hydrazinyl)-5,6-difluoro-1H-benzo[d]imidazole | 2-3 |

| Acetophenone | 5,6-difluoro-2-(2-(1-phenylethylidene)hydrazinyl)-1H-benzo[d]imidazole | 3-4 |

Application in Cyclocondensation Reactions: Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and highly effective method for the synthesis of pyrazoles.[6][14][15] this compound can be employed in this reaction to generate novel benzimidazole-substituted pyrazoles, which are of great interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.[5]

Reaction Workflow: Pyrazole Synthesis

Caption: Workflow for pyrazole synthesis from this compound.

Protocol 3: General Procedure for the Synthesis of Pyrazole Derivatives

This protocol is adapted from established procedures for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds.[14][15]

Materials:

-

This compound

-

1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Ethanol or Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or glacial acetic acid.

-

Add the 1,3-dicarbonyl compound (1-1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If glacial acetic acid is used as the solvent, pour the reaction mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

| 1,3-Dicarbonyl Reactant | Expected Product Structure | Typical Reaction Time (h) |

| Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-difluoro-1H-benzo[d]imidazole | 4-6 |

| Ethyl acetoacetate | 5-(5,6-difluoro-1H-benzo[d]imidazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-one | 5-8 |

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established and frequently cited synthetic methodologies in heterocyclic chemistry. The causality behind the experimental choices is rooted in the fundamental principles of condensation and cyclocondensation reactions. The progress of each reaction should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized compounds must be confirmed by a combination of spectroscopic methods (NMR, IR, MS) and melting point analysis. This multi-faceted analytical approach provides a self-validating system for the described protocols.

References

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. [Link]

-

Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ResearchGate. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. [Link]

-

Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors. Bioorganic Chemistry. [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules. [Link]

-

Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research. [Link]

-

Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. [Link]

-

Preparation of benzimidazole -Schiff bases and its complexes. ResearchGate. [Link]

-

ORIGINAL ARTICLES Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. Journal of Applied Sciences Research. [Link]

-

An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Prime Scholars. [Link]

-

(PDF) Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. ResearchGate. [Link]

-

Benzimidazole - Schiff Bases and Their Complexes: Synthesis, Anticancer Activity and Molecular Modeling as Aurora Kinase Inhibitor. PubMed. [Link]

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. [Link]

-

2-hydrazinyl-1H-1,3-benzodiazole | C7H8N4. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. primescholars.com [primescholars.com]

- 4. ijpbs.com [ijpbs.com]

- 5. Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [chemicalbook.com]

- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazole - Schiff bases and their complexes: synthesis, anticancer activity and molecular modeling as Aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aensiweb.com [aensiweb.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for the Synthesis of Hydrazone Derivatives from 5,6-Difluoro-2-hydrazino-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzimidazole Hydrazones

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique heterocyclic structure allows for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The incorporation of fluorine atoms into the benzimidazole ring can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

Furthermore, the hydrazone moiety (–C=N-NH–) is a versatile pharmacophore known for its broad spectrum of biological activities.[5] The combination of a 5,6-difluorobenzimidazole core with a hydrazone linker generates a novel class of derivatives with significant potential for drug discovery. These compounds are of particular interest for the development of new therapeutic agents with enhanced efficacy and selectivity.

This guide provides a comprehensive overview and detailed protocols for the synthesis of hydrazone derivatives starting from the key intermediate, 5,6-difluoro-2-hydrazino-1H-benzimidazole. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of the target hydrazone derivatives is a two-stage process. First, the key intermediate, this compound, is prepared from commercially available 4,5-difluoro-o-phenylenediamine. Subsequently, this intermediate is condensed with a variety of aldehydes or ketones to yield the final hydrazone products.

Sources

- 1. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 5,6-Difluoro-2-hydrazino-1H-benzimidazole in the Synthesis of Novel Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Benzimidazole scaffolds, being isosteres of natural purines, represent a privileged structure in medicinal chemistry, capable of interacting with various biological targets. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their biological activity and pharmacokinetic properties. This document provides a comprehensive guide on the application of a key intermediate, 5,6-difluoro-2-hydrazino-1H-benzimidazole , in the synthesis of potent antimicrobial drug candidates, specifically focusing on the formation of benzimidazole-hydrazone derivatives.

The hydrazone moiety (-NH-N=CH-) is a versatile pharmacophore known to contribute to a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. By combining the fluorinated benzimidazole core with the hydrazone linker, it is possible to generate a library of novel compounds with potentially enhanced antimicrobial efficacy.

Scientific Rationale: The Synergy of Fluorine and Hydrazone Moieties

The rationale behind using this compound as a building block lies in the advantageous properties conferred by its structural features:

-

The Benzimidazole Core: This heterocyclic system is a well-established pharmacophore in numerous FDA-approved drugs. Its structural similarity to purine allows it to interfere with essential biological processes in pathogens, such as nucleic acid and protein synthesis.

-

Fluorine Substitution: The presence of fluorine atoms at the 5 and 6 positions of the benzimidazole ring can significantly modulate the compound's physicochemical properties. Fluorine's high electronegativity can alter the acidity of the N-H protons, influence binding interactions with target enzymes, and improve metabolic stability and membrane permeability. Structure-activity relationship (SAR) studies have often shown that halogen substitutions on the benzimidazole nucleus are favorable for antimicrobial activity.

-

The Hydrazino Group: The 2-hydrazino (-NHNH₂) substituent is a versatile functional group that serves as a nucleophilic handle for the straightforward synthesis of hydrazone derivatives. This allows for the facile introduction of a wide range of aromatic and heterocyclic aldehydes, enabling extensive SAR exploration.

PART 1: Synthesis of Benzimidazole-Hydrazone Derivatives

A primary application of this compound is its use as a precursor for the synthesis of a diverse library of benzimidazole-hydrazones. The general synthetic scheme involves the condensation reaction between the hydrazino group of the benzimidazole and the carbonyl group of various substituted aldehydes.

General Synthetic Workflow

Caption: General workflow for the synthesis of benzimidazole-hydrazone derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Benzimidazole-Hydrazone

This protocol details the synthesis of a representative compound, (E)-N'-(4-hydroxybenzylidene)-5,6-difluoro-1H-benzimidazol-2-yl)hydrazide, as an illustrative example.

Materials and Reagents:

-

This compound

-

4-Hydroxybenzaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Distilled Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

**Procedure

Application Notes and Protocols: 5,6-Difluoro-2-hydrazino-1H-benzimidazole as a Privileged Scaffold for Kinase Inhibitor Discovery

For: Researchers, medicinal chemists, and drug development professionals in oncology, immunology, and related fields.

Introduction: The Strategic Advantage of the Fluorinated Benzimidazole Scaffold

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within this landscape, the benzimidazole core has been identified as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. Its structural similarity to the adenine core of ATP allows it to effectively compete for the kinase hinge region, a crucial interaction for potent inhibition.[1][2]

This guide focuses on a particularly valuable building block: 5,6-difluoro-2-hydrazino-1H-benzimidazole . The strategic incorporation of fluorine atoms onto the benzimidazole ring offers significant advantages in drug design. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties.[3][4] Specifically, the difluoro substitution at the 5 and 6 positions can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles.[3]

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of the benzimidazole nitrogens, altering the molecule's ionization state and potentially improving cell permeability and oral bioavailability.[3]

-

Increase Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity and selectivity.[5]

The 2-hydrazino group serves as a versatile synthetic handle, allowing for the facile construction of diverse chemical libraries through reactions like condensation with aldehydes and ketones to form hydrazones, or acylation to form hydrazides. This enables rapid exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets.[6][7]

This document provides a comprehensive guide to the synthesis of this compound and its application in the development of novel kinase inhibitors, complete with detailed protocols and workflow diagrams.

Section 1: Synthesis of the Building Block: this compound

The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The overall synthetic workflow is depicted below, followed by a detailed, step-by-step protocol.

Diagram 1: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 2-Chloro-5,6-difluoro-1H-benzimidazole

This protocol is adapted from established procedures for the synthesis of similar benzimidazole intermediates.[8]

Materials:

-

4,5-Difluoro-2-nitroaniline

-

Palladium on carbon (10 wt. %)

-

Methanol

-

Ethyl acetate

-

Triphosgene

-

Triethylamine

-

Toluene

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Reduction of the Nitro Group:

-

To a solution of 4,5-difluoro-2-nitroaniline (1.0 eq) in methanol/ethyl acetate, add 10% Pd/C (0.1 eq).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain crude 4,5-difluorobenzene-1,2-diamine, which can be used in the next step without further purification.

-

-

Cyclization and Chlorination:

-

Caution: This step involves triphosgene and phosphorus oxychloride, which are highly toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Dissolve the crude 4,5-difluorobenzene-1,2-diamine (1.0 eq) in anhydrous toluene.

-

Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

-

Slowly add a solution of triphosgene (0.4 eq) in toluene.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully add phosphorus oxychloride (5.0 eq).

-

Heat the mixture to reflux for 12-16 hours.

-

Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-5,6-difluoro-1H-benzimidazole.

-

Protocol 1.2: Synthesis of this compound

This protocol is based on the well-established reaction of 2-chlorobenzimidazoles with hydrazine.[6]

Materials:

-

2-Chloro-5,6-difluoro-1H-benzimidazole

-

Hydrazine hydrate (80-100%)

-

Ethanol

Procedure:

-

Hydrazinolysis:

-

Suspend 2-chloro-5,6-difluoro-1H-benzimidazole (1.0 eq) in ethanol.

-

Add hydrazine hydrate (10-20 eq) to the suspension.

-

Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. If not, concentrate the mixture under reduced pressure.

-

Collect the solid product by filtration, wash with cold water and then cold ethanol to remove excess hydrazine.

-

Dry the product under vacuum to yield this compound as a solid.

-

Characterization Data (Representative):

| Compound | Molecular Formula | Molecular Weight | Appearance |

| This compound | C₇H₆F₂N₄ | 184.15 | Off-white to pale yellow solid |

Section 2: Application in Kinase Inhibitor Synthesis

The 2-hydrazino group of the title compound is a nucleophilic center that readily reacts with electrophiles, most commonly carbonyl compounds, to form stable hydrazone derivatives. This reaction forms the basis for creating a library of potential kinase inhibitors.

Diagram 2: General workflow for the synthesis of benzimidazole hydrazone-based kinase inhibitors.

Protocol 2.1: General Procedure for the Synthesis of Benzimidazole Hydrazone Derivatives

This protocol provides a general method for the condensation reaction to generate a library of compounds for screening.[7][9]

Materials:

-